

Application Notes and Protocols for Intraperitoneal Injection of CCG258208 Hydrochloride

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Compound of Interest

Compound Name: CCG258208 hydrochloride

Cat. No.: B10818824

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Introduction

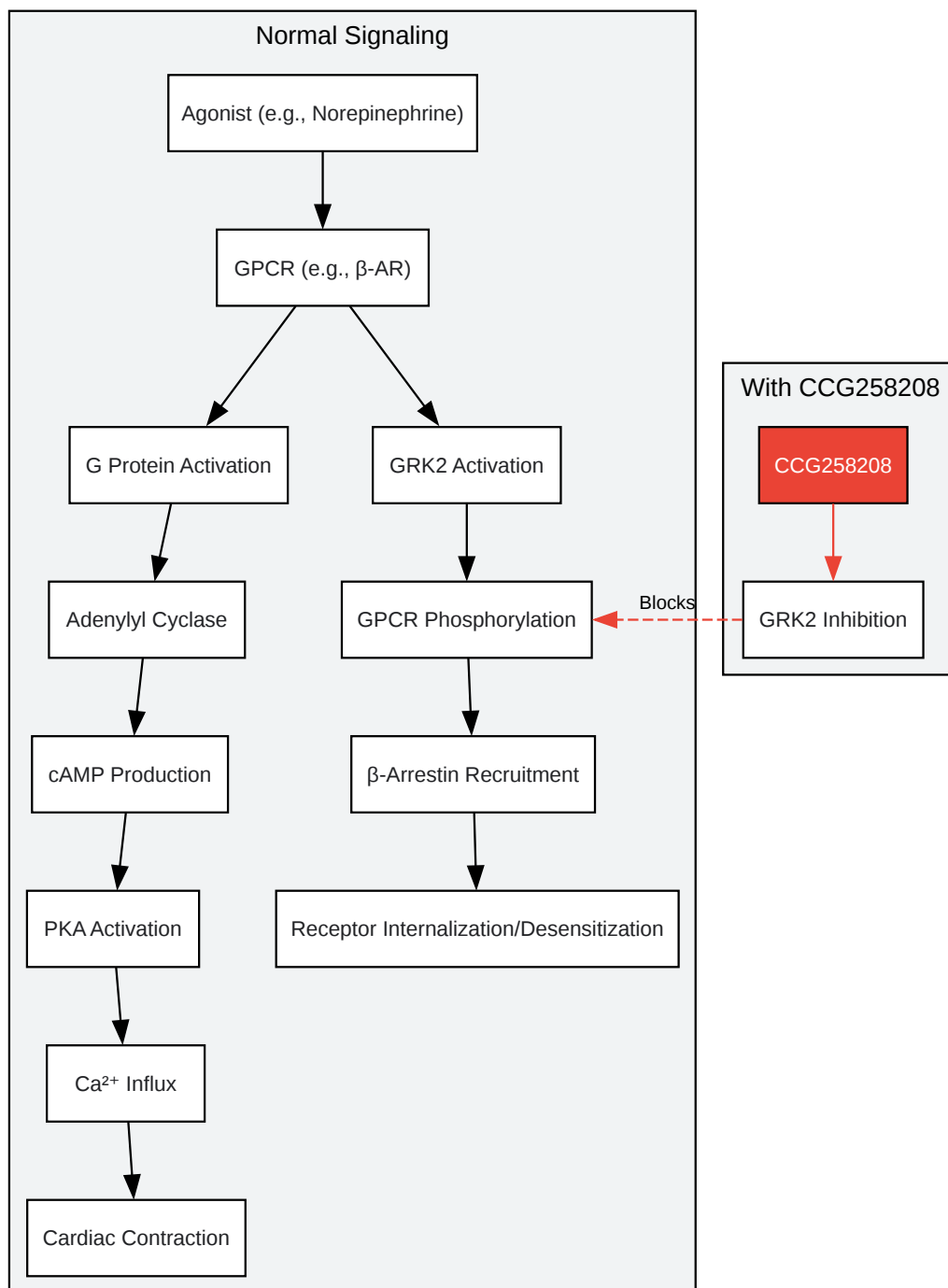
CCG258208 hydrochloride is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key regulator of G protein-coupled receptor (GPCR) signaling.^{[1][2]} Upregulation of GRK2 is implicated in the pathogenesis of heart failure, making it a promising therapeutic target.^{[3][4]} CCG258208, a derivative of paroxetine, demonstrates high selectivity for GRK2 over other kinases, offering a valuable tool for studying the role of GRK2 in various physiological and pathological processes, particularly in cardiac function.^{[1][2][3]} These application notes provide detailed protocols for the intraperitoneal (IP) injection of **CCG258208 hydrochloride** in murine models, along with relevant data on its biological activity and pharmacokinetics.

Mechanism of Action

CCG258208 functions by binding to the active site of GRK2, thereby preventing the phosphorylation of agonist-occupied GPCRs, such as β -adrenergic receptors (β -ARs).^[3] This

inhibition of GRK2-mediated phosphorylation leads to a resensitization of the receptors, enhancing downstream signaling pathways.[5] In the context of heart failure, where β -AR signaling is often desensitized, inhibition of GRK2 by CCG258208 can restore cardiac contractility and improve overall heart function.[3][5]

CCG258208 Signaling Pathway



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Caption: Signaling pathway of CCG258208 in inhibiting GRK2.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of CCG258208.

Table 1: In Vitro Inhibitory Activity of CCG258208

Target	IC ₅₀ (nM)	Selectivity vs. GRK5	Selectivity vs. GRK1
GRK2	30	~230-fold	>2500-fold
GRK5	7090	-	-
GRK1	87300	-	-

Data sourced from MedChemExpress.[1]

Table 2: Pharmacokinetic Profile of CCG258208 in Mice (10 mg/kg, IP)

Time Point	Plasma Concentration (nM)
30 min	2710
2 hours	Not Reported
4 hours	Not Reported
7 hours	> IC ₅₀ for GRK2

Data based on studies in CD-1 mice.[6] A single 10 mg/kg IP injection in CD-1 mice resulted in plasma drug levels exceeding the GRK2 IC₅₀ for at least seven hours.[1][6]

Experimental Protocols

Preparation of CCG258208 Hydrochloride for Intraperitoneal Injection

The solubility of **CCG258208 hydrochloride** is a critical factor for in vivo studies. The hydrochloride salt form generally has better water solubility and stability.[2][7][8] Below are three recommended vehicle formulations. It is crucial to prepare fresh solutions daily for injections.

Vehicle Formulation 1: DMSO/PEG300/Tween-80/Saline

This formulation is suitable for achieving a clear solution.

- Components:
 - 10% DMSO
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
- Procedure:
 - Prepare a stock solution of **CCG258208 hydrochloride** in DMSO (e.g., 20.8 mg/mL).
 - To prepare 1 mL of the final injection solution, add 100 μ L of the DMSO stock solution to 400 μ L of PEG300 and mix thoroughly.
 - Add 50 μ L of Tween-80 to the mixture and mix again.
 - Finally, add 450 μ L of saline to bring the total volume to 1 mL. Mix until a clear solution is obtained. Sonication may be used to aid dissolution.[1]

Vehicle Formulation 2: DMSO/SBE- β -CD in Saline

This formulation utilizes a cyclodextrin to enhance solubility.

- Components:
 - 10% DMSO

- 90% (20% SBE- β -CD in Saline)
- Procedure:
 - Prepare a stock solution of **CCG258208 hydrochloride** in DMSO (e.g., 20.8 mg/mL).
 - To prepare 1 mL of the final injection solution, add 100 μ L of the DMSO stock solution to 900 μ L of a 20% SBE- β -CD in saline solution. Mix thoroughly until the compound is fully dissolved.[1]

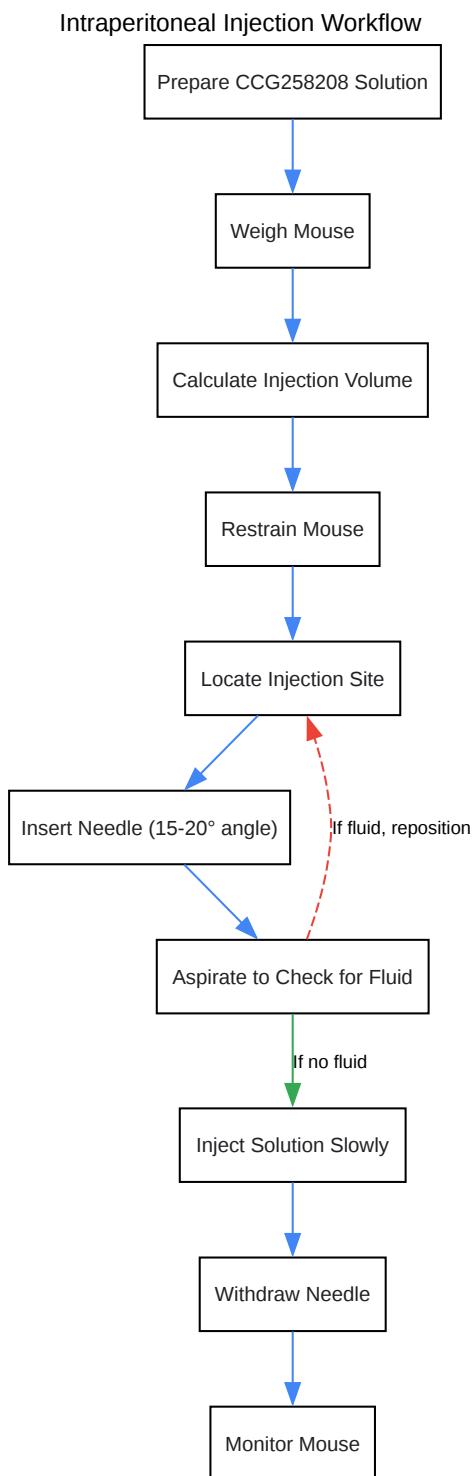
Vehicle Formulation 3: DMSO/Corn Oil

This formulation is an option for longer-term studies, though careful consideration is advised if the dosing period exceeds two weeks.[1]

- Components:
 - 10% DMSO
 - 90% Corn Oil
- Procedure:
 - Prepare a stock solution of **CCG258208 hydrochloride** in DMSO (e.g., 20.8 mg/mL).
 - To prepare 1 mL of the final injection solution, add 100 μ L of the DMSO stock solution to 900 μ L of corn oil. Mix thoroughly.[1]

Intraperitoneal Injection Protocol in Mice

This protocol outlines the procedure for administering **CCG258208 hydrochloride** via intraperitoneal injection to mice. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.



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Caption: Workflow for intraperitoneal injection of CCG258208.

- Materials:
 - Prepared **CCG258208 hydrochloride** solution
 - Sterile syringes (e.g., 1 mL)
 - Sterile needles (e.g., 25-27 gauge)
 - Animal scale
 - 70% ethanol
 - Appropriate personal protective equipment (PPE)
- Procedure:
 - Dosage Calculation:
 - Weigh the mouse to determine the precise body weight.
 - Calculate the required dose based on the experimental design. Reported dosages in mice range from 0.1 mg/kg/day to 2 mg/kg/day for chronic studies and up to 10 mg/kg for single-dose pharmacokinetic studies.^{[2][3]}
 - Calculate the injection volume based on the concentration of the prepared solution and the mouse's body weight. A typical injection volume for mice is 5-10 mL/kg.
 - Animal Restraint:
 - Properly restrain the mouse to expose the abdomen. One common method is to gently scruff the mouse by the loose skin on its neck and back to immobilize the head and body.
 - Injection Site:
 - The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.

- Wipe the injection site with 70% ethanol.
- Injection:
 - Insert the needle at a 15-20 degree angle into the peritoneal cavity.
 - Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and inject at a different site with a new sterile needle.
 - Slowly inject the calculated volume of the CCG258208 solution.
- Post-Injection:
 - Withdraw the needle and return the mouse to its cage.
 - Monitor the mouse for any signs of distress or adverse reactions.

In Vivo Study Designs

Acute Pharmacokinetic Studies:

- Animal Model: CD-1 mice[1]
- Dosage: A single IP injection of 10 mg/kg.[1][2]
- Endpoint: Plasma samples are collected at various time points (e.g., 30 minutes, 2, 4, and 7 hours) to determine the drug concentration and pharmacokinetic profile.[6]

Chronic Efficacy Studies (e.g., in Heart Failure Models):

- Animal Model: C57BL/6 mice are commonly used for models of heart failure, such as post-myocardial infarction (MI) or transverse aortic constriction (TAC).[3]
- Dosage:
 - Post-MI model: Dose-dependent effects have been observed with daily IP injections of 0.1 mg/kg (low), 0.5 mg/kg (medium), and 2 mg/kg (high) for several weeks.[3]

- TAC model: A dosage of 2 mg/kg/day has been shown to be effective.[3]
- Endpoints: Cardiac function (e.g., ejection fraction, fractional shortening measured by echocardiography), pathological remodeling, and infarct size are assessed.[3][5]

Safety and Toxicology

Pharmacokinetic analysis in mice has shown that CCG258208 distributes to the plasma, heart, and liver, but not the brain, which is a desirable property for avoiding potential central nervous system side effects associated with its parent compound, paroxetine.[5][9] Multiorgan toxicity profiling has indicated a good overall safety profile.[3] However, long-term toxicity studies are still needed to fully establish the safety of chronic administration.[5]

Disclaimer: This document is intended for research purposes only. The protocols and data presented are based on published literature. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal care and use.

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